

Structure-activity relationship (SAR) studies of 3-Quinolinecarbonitrile analogs

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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

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A Comparative Guide to 3-Quinolinecarbonitrile Analogs in Kinase Inhibition

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of **3-quinolinecarbonitrile** analogs, focusing on their efficacy as kinase inhibitors. This analysis is supported by quantitative data from experimental studies and detailed methodologies for key assays.

The **3-quinolinecarbonitrile** scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. Strategic modifications to this core structure have led to the discovery of compounds targeting various kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and Src kinase. This guide will compare two key classes of these inhibitors, highlighting the structural modifications that dictate their potency and selectivity.

I. Comparative Analysis of EGFR and HER-2 Inhibitors

The 4-anilino-3-quinolinecarbonitrile framework is a cornerstone for the development of inhibitors targeting the EGFR family of receptor tyrosine kinases. The evolution from early reversible inhibitors to more potent, irreversible, and dual-target inhibitors illustrates a clear structure-activity relationship.

Key Analogs for Comparison:

- Analog A: 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile: A foundational, reversible inhibitor of EGFR.
- Analog B (Pelitinib - EKB-569): An irreversible EGFR inhibitor featuring a Michael acceptor for covalent modification of the enzyme.
- Analog C (Neratinib - HKI-272): An irreversible, dual inhibitor of both EGFR and HER-2.

Quantitative Data Summary: EGFR/HER-2 Inhibition

Analog	Target(s)	IC50 (nM)	Cell-Based		Notes
			Proliferation	IC50 (nM)	
Analog A	EGFR	~40	-	-	Reversible, ATP-competitive inhibitor.
Analog B (Pelitinib)	EGFR	38.5[1][2][3]	125 (A431 cells) [3]	125 (A431 cells) [3]	Irreversible inhibitor. Shows weaker activity against Src (282 nM) and ErbB2 (1255 nM).[1][4]
Analog C (Neratinib)	EGFR, HER-2	92 (EGFR), 59 (HER-2)[5][6][7] [8][9]	81 (A431, EGFR-dependent), 2-3 (HER-2 overexpressing cells)[5][6]	81 (A431, EGFR-dependent), 2-3 (HER-2 overexpressing cells)[5][6]	Irreversible dual inhibitor. Weakly inhibits KDR and Src.[5][7]

Structure-Activity Relationship Insights:

The progression from Analog A to Analogs B and C demonstrates key SAR principles:

- Irreversibility: The introduction of a reactive group, such as the acrylamide moiety in Pelitinib and Neratinib, allows for covalent bond formation with a cysteine residue in the ATP-binding

site of the kinase. This irreversible binding leads to enhanced potency and prolonged duration of action.

- Dual Targeting: Subtle modifications to the 4-anilino and the quinoline core can broaden the inhibitory profile. Neratinib's structure is optimized to fit into the active sites of both EGFR and HER-2, offering a therapeutic advantage in cancers driven by either or both receptors.

II. Comparative Analysis of Src Kinase Inhibitors

Modification of the 4-anilino-**3-quinolinecarbonitrile** scaffold has also yielded potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.

Key Analogs for Comparison:

- Analog D: **4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile**: A highly potent Src inhibitor developed through systematic optimization.
- Analog E: **Representative Ethynyl-3-quinolinecarbonitrile** Src Inhibitor: A class of Src inhibitors where an ethynyl group is introduced, explored through QSAR studies.

Quantitative Data Summary: Src Kinase Inhibition

Analog	IC50 (nM)	Cell-Based		Notes
		Proliferation IC50 (nM)		
Analog D	1.2[10][11]	100[10][11]		Highly selective for Src over non-Src family kinases.[10]
Analog E	Varies (low nM to μ M)	-		QSAR studies indicate that large substituents at certain positions and specific electronic properties enhance activity.[12]

Structure-Activity Relationship Insights:

- Substitution Patterns: For the 4-anilino-3-quinolincarbonitriles, specific substitutions on the aniline ring (e.g., 2,4-dichloro-5-methoxy) and the C-7 position of the quinoline (e.g., a long-chain amine) are crucial for high-potency Src inhibition.[10]
- Ethynyl Introduction: The incorporation of an ethynyl group at various positions of the quinolincarbonitrile scaffold has been explored to modulate Src inhibitory activity. QSAR studies have shown that the size and electronic properties of substituents on the ethynyl moiety and the quinoline core significantly influence the inhibitory potency.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

- Reagent Preparation:
 - Prepare a stock solution of the test compound in DMSO.
 - Dilute the recombinant kinase (e.g., EGFR, Src) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 peptide) in a kinase assay buffer.
- Assay Plate Setup:
 - Add the diluted test compound to the wells of a 96- or 384-well plate. Include a "no inhibitor" positive control and a "no enzyme" blank control.
 - Prepare a master mix containing ATP and the substrate in the kinase assay buffer.
- Kinase Reaction:
 - Initiate the reaction by adding the diluted kinase to each well.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:

- Stop the reaction and measure the amount of product (e.g., ADP) or the remaining ATP. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).
- Data Analysis:
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

- Cell Culture and Treatment:
 - Seed cells that overexpress EGFR (e.g., A431) in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test compound for 1-4 hours.
 - Stimulate the cells with EGF for a short period (e.g., 15-30 minutes) to induce EGFR autophosphorylation.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
 - Determine the protein concentration of each cell lysate.
- Detection (ELISA-based):
 - Add the cell lysates to a 96-well plate pre-coated with an EGFR capture antibody.
 - Detect the phosphorylated EGFR using a primary antibody specific for a phosphorylated tyrosine residue (e.g., Tyr1068) and a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Add a colorimetric HRP substrate and measure the absorbance.

- Data Analysis:
 - Normalize the phospho-EGFR signal to the total EGFR signal.
 - Calculate the percentage of inhibition relative to the EGF-stimulated control and determine the IC50 value.

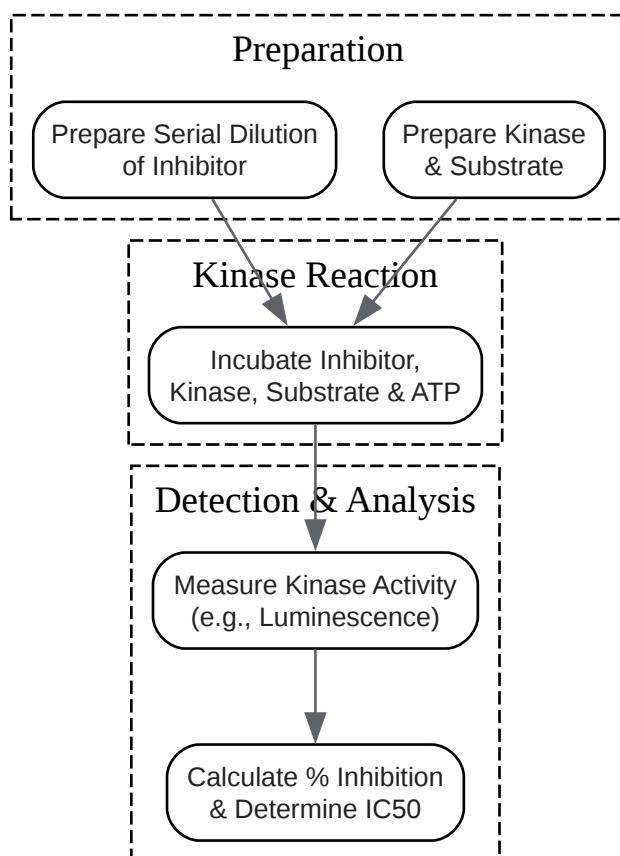
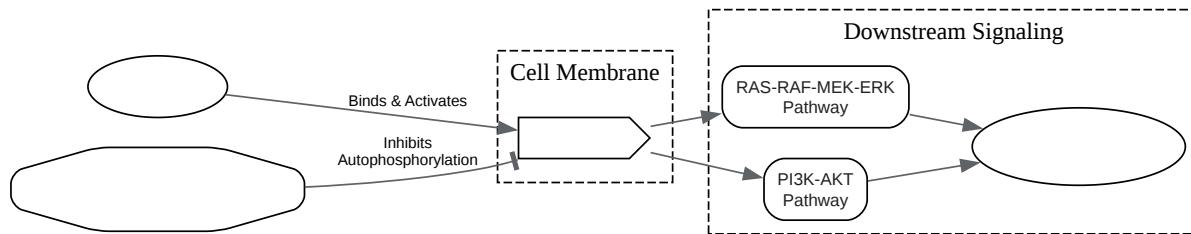
MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

- Cell Seeding and Treatment:
 - Seed cancer cells in a 96-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
- MTT Incubation:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
- Solubilization and Absorbance Measurement:
 - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram



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